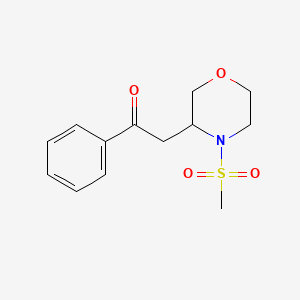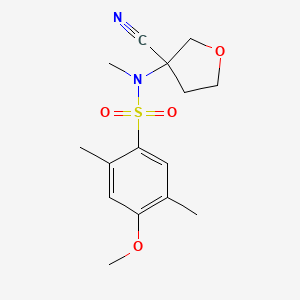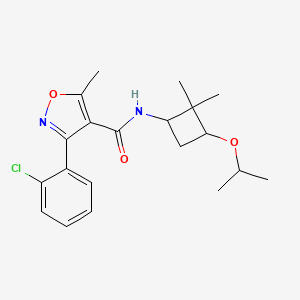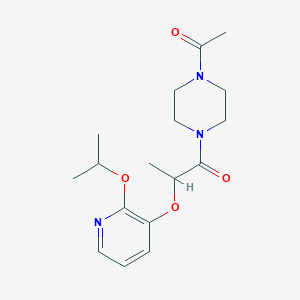
2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone is a chemical compound that features a morpholine ring substituted with a methylsulfonyl group and a phenylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone typically involves the reaction of morpholine derivatives with appropriate sulfonylating agents and ketones. One common method involves the sulfonylation of morpholine with methylsulfonyl chloride, followed by a condensation reaction with phenylethanone under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylsulfonylmorpholin-3-yl)methanamine
- 2-(4-Methylsulfonylmorpholin-3-yl)acetic acid
- 2-(4-Chloro-2-methylphenyl)sulfonylmorpholin-3-yl]acetic acid
Uniqueness
2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone is unique due to its specific combination of a morpholine ring, a methylsulfonyl group, and a phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
2-(4-methylsulfonylmorpholin-3-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(16,17)14-7-8-18-10-12(14)9-13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIMFQZANHTJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOCC1CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide](/img/structure/B6969524.png)
![N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide](/img/structure/B6969531.png)
![3-[[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile](/img/structure/B6969535.png)
![1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide](/img/structure/B6969537.png)
![N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide](/img/structure/B6969545.png)

![4-[5-[[[Cyclopropylmethyl(ethyl)sulfamoyl]amino]methyl]pyridin-2-yl]-2-methylmorpholine](/img/structure/B6969564.png)

![2-[3-(Cycloheptylmethyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]acetamide](/img/structure/B6969591.png)
![5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B6969609.png)
![8-[(2-cyclopropylphenyl)methylamino]-3,4-dihydro-2H-chromen-4-ol](/img/structure/B6969614.png)
![[5-(methoxymethyl)-1,2-oxazol-3-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B6969617.png)
![1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B6969619.png)

